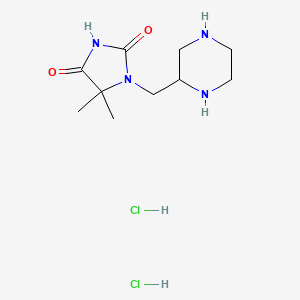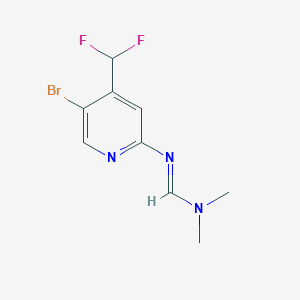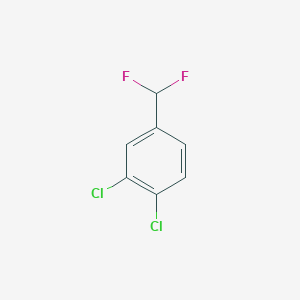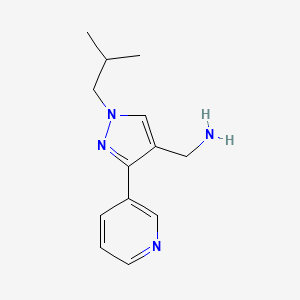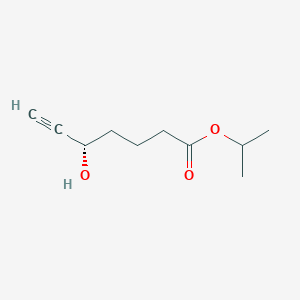![molecular formula C22H20BNO2 B13348015 [2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid CAS No. 408306-36-5](/img/structure/B13348015.png)
[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid is an organoboron compound that features an anthracene moiety linked to a boronic acid group through a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the reaction of anthracen-9-ylmethylamine with a boronic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The anthracene moiety can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
(2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which facilitates the transfer of the aryl group to a palladium catalyst in Suzuki–Miyaura coupling reactions. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
(2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid: Similar structure but with an additional methyl group.
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Used as a promoter in palladium-catalyzed reactions.
9-(4-phenyl)anthracene: A simpler anthracene derivative used in similar applications.
Uniqueness: (2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid is unique due to its combination of an anthracene moiety and a boronic acid group, which provides distinct photophysical properties and reactivity in cross-coupling reactions .
Propiedades
Número CAS |
408306-36-5 |
|---|---|
Fórmula molecular |
C22H20BNO2 |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
[2-[(anthracen-9-ylmethylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C22H20BNO2/c25-23(26)22-12-6-3-9-18(22)14-24-15-21-19-10-4-1-7-16(19)13-17-8-2-5-11-20(17)21/h1-13,24-26H,14-15H2 |
Clave InChI |
CJCLBKSFWSEZLW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1CNCC2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





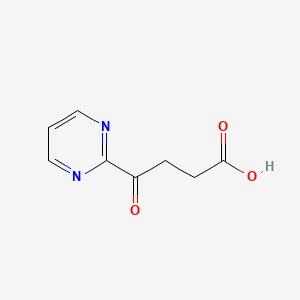
![2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13347950.png)
